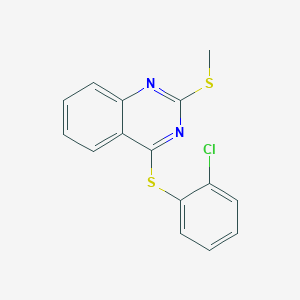

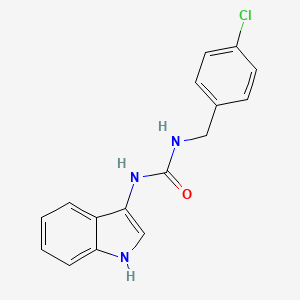

1-(4-氯苄基)-3-(1H-吲哚-3-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(4-chlorobenzyl)-3-(1H-indol-3-yl)urea” is a compound that has been investigated for its antimicrobial activity . It has been found to demonstrate significant antifungal activity and biofilm inhibitory properties .

Synthesis Analysis

The compound has been synthesized as part of a library of substituted (1-(4-chlorobenzyl)-1H-indol-3-yl) 1H-(1,2,3-triazol-4-yl) methanones . The synthesis process involved an acyl nucleophilic reaction between ethyl 1-(4-chlorobenzyl)-1H-indol-3-carboxylate and hydrazine .

科学研究应用

尿素-氟化物相互作用的性质

1,3-双(4-硝基苯基)脲通过与氧代阴离子氢键作用,形成稳定性不同的络合物。这种相互作用在质子转移机理的研究中很重要,并对理解分子相互作用和设计新材料或分子系统具有启示作用 (Boiocchi et al., 2004).

络合诱导的杂环脲展开

对杂环脲的研究表明,它们具有展开和形成多氢键络合物的特性,这对于自组装过程的研究和具有特定结构性质的新材料的开发至关重要 (Corbin et al., 2001).

尿素衍生物和细胞分裂素样活性

某些尿素衍生物,如氯苯脲(CPPU)和噻二唑脲(TDZ),表现出细胞分裂素样活性,影响植物细胞的分裂和分化。这在农业中具有重要的应用,特别是在体外植物形态发生学研究中 (Ricci & Bertoletti, 2009).

氮肥应用

尿素衍生物在农业中作为氮肥的应用已得到研究,重点是最大限度地减少NH3挥发损失。这项研究对于优化化肥使用和提高作物产量至关重要 (Norman et al., 2009).

杀虫活性和表皮沉积干扰

尿素衍生物已被发现为一类新的杀虫剂,它们会干扰昆虫的表皮沉积,为害虫防治提供了一种新的作用方式 (Mulder & Gijswijt, 1973).

环境考虑

尿素类杀虫剂的降解产物,如1-(2-氯苯甲酰)-3-(4-氯苯基)脲的2-氯苯甲酰胺,已对其环境影响进行了评估,强调了理解和管理与这些化合物相关的潜在环境风险的重要性 (Lu, Zhou, & Liu, 2004).

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . For instance, some indole derivatives have been reported to inhibit tubulin polymerization , which can disrupt the formation of the mitotic spindle in cell division and lead to cell death.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may impact multiple biochemical pathways. For example, if it inhibits tubulin polymerization like some indole derivatives , it would affect the cell cycle and potentially lead to apoptosis.

Result of Action

Based on the known effects of some indole derivatives, it can be inferred that this compound may have a variety of potential effects, such as antiviral, anti-inflammatory, and anticancer activities . If it acts like some indole derivatives that inhibit tubulin polymerization , it could disrupt cell division and lead to cell death.

安全和危害

未来方向

The significant antifungal activity and biofilm inhibitory properties of “1-(4-chlorobenzyl)-3-(1H-indol-3-yl)urea” suggest that it could have potential applications in the treatment of fungal infections . Future research could focus on further investigating its mechanism of action, optimizing its synthesis process, and conducting more extensive safety and efficacy testing.

属性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(1H-indol-3-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)9-19-16(21)20-15-10-18-14-4-2-1-3-13(14)15/h1-8,10,18H,9H2,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEYFCPNQQVXNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorobenzyl)-3-(1H-indol-3-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(benzyloxy)propyl]-2-chloroacetamide](/img/structure/B2386977.png)

![4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2386981.png)

![Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate](/img/structure/B2386982.png)

![N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2386984.png)

![4-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2386988.png)

![2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride](/img/structure/B2386995.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide](/img/structure/B2386997.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2386998.png)